Descladinose Azithromycin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descladinose Azithromycin-d3 is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety, which is replaced by a deuterium-labeled group. The molecular formula of this compound is C30H55D3N2O9, and it has a molecular weight of 593.81 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Descladinose Azithromycin-d3 involves the modification of azithromycin by removing the cladinose sugar moiety and introducing a deuterium-labeled group. One common method involves the use of nucleobases to conjugate with the 3-O-descladinose azithromycin chemotype . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like potassium carbonate (K2CO3) and methyl bromoacetate (BrCH2COOMe) at room temperature . The reaction is followed by hydrolysis using sodium hydroxide (NaOH) and acidification with hydrochloric acid (HCl) at 0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Descladinose Azithromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various research applications .
Scientific Research Applications
Descladinose Azithromycin-d3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Descladinose Azithromycin-d3 involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit, similar to azithromycin . This binding inhibits protein synthesis by preventing the translocation of peptides during translation, leading to bacterial cell death . The deuterium-labeled group may enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A precursor to azithromycin, with a slightly different structure and spectrum of activity.
Uniqueness
Descladinose Azithromycin-d3 is unique due to the absence of the cladinose sugar moiety and the presence of a deuterium-labeled group. These modifications can enhance its stability, binding affinity, and effectiveness against resistant bacterial strains . Additionally, the compound’s unique structure makes it a valuable tool for research in proteomics and drug development .
Properties
Molecular Formula |
C30H58N2O9 |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3 |
InChI Key |
PXDYILJJHOVNLO-BGOBXLIHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.